4-{(E)-[2-(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)hydrazinylidene]methyl}phenyl 4-methoxybenzoate
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Overview
Description
4-[(E)-[2-(4-OXO-4,5-DIHYDRO-1,3-THIAZOL-2-YL)HYDRAZIN-1-YLIDENE]METHYL]PHENYL 4-METHOXYBENZOATE is a complex organic compound featuring a thiazole ring, a hydrazone linkage, and a methoxybenzoate ester. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-[2-(4-OXO-4,5-DIHYDRO-1,3-THIAZOL-2-YL)HYDRAZIN-1-YLIDENE]METHYL]PHENYL 4-METHOXYBENZOATE typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors such as α-amino ketones or α-halo ketones with thiourea under acidic or basic conditions.
Hydrazone Formation: The hydrazone linkage is formed by reacting the thiazole derivative with hydrazine or substituted hydrazines in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
4-[(E)-[2-(4-OXO-4,5-DIHYDRO-1,3-THIAZOL-2-YL)HYDRAZIN-1-YLIDENE]METHYL]PHENYL 4-METHOXYBENZOATE can undergo various chemical reactions, including:
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol as solvent.
Substitution: Nucleophiles like amines, thiols, or halides, DMF (dimethylformamide) as solvent.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Hydrazines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-[(E)-[2-(4-OXO-4,5-DIHYDRO-1,3-THIAZOL-2-YL)HYDRAZIN-1-YLIDENE]METHYL]PHENYL 4-METHOXYBENZOATE has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-[(E)-[2-(4-OXO-4,5-DIHYDRO-1,3-THIAZOL-2-YL)HYDRAZIN-1-YLIDENE]METHYL]PHENYL 4-METHOXYBENZOATE involves its interaction with various molecular targets and pathways:
Enzyme Inhibition: The compound can inhibit enzymes like proteases and kinases, which are crucial for the survival and proliferation of cancer cells.
DNA Intercalation: It can intercalate into DNA, disrupting the replication and transcription processes, leading to cell death.
Reactive Oxygen Species (ROS) Generation: The compound can induce the generation of ROS, causing oxidative stress and apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
4-[(E)-[2-(4-OXO-4,5-DIHYDRO-1,3-THIAZOL-2-YL)HYDRAZIN-1-YLIDENE]METHYL]PHENYL 4-METHOXYBENZOATE: Unique due to its specific combination of thiazole, hydrazone, and methoxybenzoate moieties.
Thiazole Derivatives: Compounds like 2,4-disubstituted thiazoles, which also exhibit a wide range of biological activities.
Hydrazone Derivatives: Compounds with hydrazone linkages, known for their antimicrobial and anticancer properties.
Properties
Molecular Formula |
C18H15N3O4S |
---|---|
Molecular Weight |
369.4 g/mol |
IUPAC Name |
[4-[(E)-[(E)-(4-oxo-1,3-thiazolidin-2-ylidene)hydrazinylidene]methyl]phenyl] 4-methoxybenzoate |
InChI |
InChI=1S/C18H15N3O4S/c1-24-14-8-4-13(5-9-14)17(23)25-15-6-2-12(3-7-15)10-19-21-18-20-16(22)11-26-18/h2-10H,11H2,1H3,(H,20,21,22)/b19-10+ |
InChI Key |
XSUNLQRXSSKUGH-VXLYETTFSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)/C=N/N=C/3\NC(=O)CS3 |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C=NN=C3NC(=O)CS3 |
Origin of Product |
United States |
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